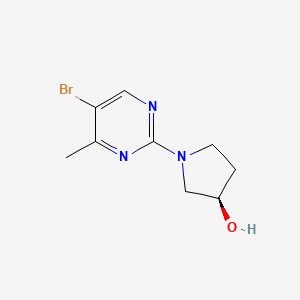

(R)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3R)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c1-6-8(10)4-11-9(12-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBYXVSLEOHSBO-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1Br)N2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC=C1Br)N2CC[C@H](C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201209360 | |

| Record name | (3R)-1-(5-Bromo-4-methyl-2-pyrimidinyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201209360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454301-74-6 | |

| Record name | (3R)-1-(5-Bromo-4-methyl-2-pyrimidinyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1454301-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-1-(5-Bromo-4-methyl-2-pyrimidinyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201209360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-1-(5-Bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antifungal activities, along with relevant case studies and research findings.

- Molecular Formula : C9H12BrN3O

- Molecular Weight : 258.12 g/mol

- CAS Number : 1454301-74-6

- Purity : Minimum 95% .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, including this compound. The compound has demonstrated significant activity against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results indicate that the compound exhibits strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, which are common pathogens associated with various infections .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. The compound's efficacy against fungal strains has been assessed through various assays.

Antifungal Activity Results :

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 0.056 - 0.222 |

These findings suggest that the compound may serve as a potential antifungal agent, particularly in treating infections caused by Candida species .

The biological activity of this compound is likely attributed to its structural features, particularly the presence of halogen substituents, which enhance its interaction with microbial targets. The pyrrolidine ring contributes to the compound's ability to penetrate bacterial membranes, leading to cell death .

Case Studies and Research Findings

- Study on Pyrrolidine Derivatives : A comprehensive study evaluated various pyrrolidine derivatives for their antimicrobial properties. Among them, this compound was identified as one of the most potent compounds against both bacterial and fungal strains .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications in the halogen substituents significantly influenced antibacterial activity. The presence of bromine at the 5-position on the pyrimidine ring was found to enhance bioactivity compared to other halogens .

Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares structural homology with other pyrrolidin-3-ol–pyrimidine derivatives. Key analogs and their distinguishing features are summarized below:

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index).

Key Observations :

- Substituent Effects : The 5-bromo-4-methyl groups in the target compound confer steric bulk and moderate electronegativity compared to chloro (Cl) or trifluoromethyl (CF₃) analogs. Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding pockets .

- Stereochemistry : The (R)-configuration is critical for activity. For example, (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol (similarity 0.88) showed reduced potency in antiviral assays compared to its (R)-enantiomer, highlighting enantiomer-dependent bioactivity .

- Ring System Variations : Replacement of pyrrolidine with piperidine (e.g., 1-(4-CF₃-pyrimidin-2-yl)piperidin-4-ol) alters conformational flexibility and hydrogen-bonding capacity, impacting target selectivity .

Physicochemical Properties

- Solubility: The bromo and methyl groups reduce aqueous solubility compared to amino-substituted analogs (e.g., (3R,5R)-5-(aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol), which exhibit improved solubility via protonatable amines .

Q & A

Q. What synthetic methodologies are recommended for the preparation of (R)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol?

- Methodological Answer : Synthesis typically involves coupling a substituted pyrimidine derivative (e.g., 5-bromo-4-methylpyrimidin-2-amine) with a chiral pyrrolidin-3-ol precursor. Key steps include:

- Enantioselective synthesis : Use chiral catalysts (e.g., asymmetric hydrogenation) or chiral auxiliaries to establish the (R)-configuration at the pyrrolidine hydroxyl group .

- Purification : Recrystallization or chiral chromatography (e.g., using amylose-based columns) to isolate the enantiomerically pure product .

- Reaction optimization : Control temperature (e.g., 0–50°C) and solvent systems (e.g., methanol/HCl mixtures) to minimize racemization .

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze , , and 2D NMR (COSY, HSQC) to verify connectivity and substituent positions. The bromo and methyl groups on the pyrimidine ring produce distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHBrNO) and detects isotopic patterns for bromine .

- X-ray Crystallography : Use SHELX programs to solve the crystal structure, confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the hydroxyl group) .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound during synthesis?

- Methodological Answer :

- Chiral Chromatography : Utilize immobilized polysaccharide-based chiral stationary phases (CSPs) for preparative separation. For example, a Chiralpak® IA column with hexane/isopropanol mobile phases .

- Circular Dichroism (CD) : Monitor enantiopurity by comparing experimental CD spectra with computational predictions (e.g., time-dependent density functional theory) .

- Crystallization-Induced Dynamic Resolution : Optimize solvent systems (e.g., ethanol/water) to selectively crystallize the (R)-enantiomer .

Q. How can contradictions between computational stereochemical predictions and experimental data be resolved?

- Methodological Answer :

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-simulated spectra to validate the (R)-configuration .

- X-ray Diffraction : Resolve ambiguities by determining absolute configuration via anomalous scattering (e.g., using Cu-Kα radiation) .

- NMR Anisotropy Analysis : Use chiral derivatizing agents (e.g., Mosher’s acid) to assign stereochemistry based on NMR chemical shift differences .

Q. What reaction conditions minimize diastereomer formation during pyrimidine-pyrrolidine coupling?

- Methodological Answer :

- Catalytic Systems : Employ palladium-catalyzed cross-coupling under inert atmospheres to suppress side reactions. For example, Pd(OAc) with SPhos ligand in THF at 65°C .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency while reducing epimerization .

- Kinetic Control : Short reaction times and low temperatures (0–10°C) favor the desired (R)-product over thermodynamically stable diastereomers .

Q. How are polymorphic forms of this compound characterized for pharmaceutical relevance?

- Methodological Answer :

- X-ray Powder Diffraction (XRPD) : Identify polymorphs by comparing experimental diffractograms with simulated patterns from single-crystal data (e.g., peaks at 2θ = 12.5°, 15.8°) .

- Differential Scanning Calorimetry (DSC) : Detect melting points and phase transitions (e.g., endothermic peaks at 180–190°C for Form I vs. 170–175°C for Form II) .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under varying humidity conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.